Cas no 40666-16-8 (Fluprostenol)

Fluprostenol is a synthetic prostaglandin analog with potent biological activity, primarily used in veterinary medicine and research applications. It exhibits strong luteolytic and uterotonic properties, making it valuable for estrus synchronization and reproductive management in livestock. The compound is structurally related to natural prostaglandins, ensuring high receptor affinity and efficacy at low doses. Its stability and predictable pharmacokinetics allow for precise dosing in controlled settings. Fluprostenol is also utilized in ophthalmology research due to its effects on intraocular pressure. The product is typically supplied in sterile solutions for injection, ensuring consistent bioavailability. Its targeted action and reliability make it a preferred choice in reproductive and physiological studies.
Fluprostenol structure
Fluprostenol structure
Product Name:Fluprostenol
CAS No:40666-16-8
MF:C23H29F3O6
MW:458.467978239059
CID:55271
PubChem ID:24894969
Update Time:2025-05-20

Fluprostenol Chemical and Physical Properties

Names and Identifiers

    • Fluprostenol
    • (5Z)-rel-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid
    • (+/-)16-(M-TRIFLUOROMETHYLPHENOXY)-TETRANOR-PROSTAGLANDIN F2ALPHA
    • (+/-)-9ALPHA,11ALPHA,15R-TRIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19, 20-TET
    • (Z)-7-(3,5-dihydroxy-2-((E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)cyclopentyl)hept-5-enoic acid
    • FLUPROSTENOL, ETHANOL SOLUTION
    • (±)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2α
    • DTXCID5026122
    • NCGC00160386-04
    • UNII-358S7VUE5N
    • HMS1989C18
    • FLUPROSTENOL [INN]
    • EX-A3612
    • Tox21_111778
    • AKOS024458212
    • (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
    • SCHEMBL230607
    • NCGC00160386-02
    • BSPBio_001336
    • [3H](+)-fluprostenol
    • GTPL3417
    • HMS1791C18
    • HMS1361C18
    • HY-108560
    • Fluprostenol Travoprost acid
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoic acid
    • HMS3402C18
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-, (1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-
    • EINECS 255-029-3
    • Fluprostenolum
    • 16-(m-Trifluoromethylphenoxy)-17,18,19,20-tetranorprostaglandin F2alpha
    • BRD-K31611373-001-02-7
    • UNII-MEH3MCE8X1
    • ICI 81008
    • MFCD03427566
    • (+)-fluprostenol
    • DB11519
    • BML2-G08
    • NCGC00160386-01
    • CS-0029169
    • 16-(M-TRIFLUOROMETHYLPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
    • ICI 81,008
    • 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((1E,3R)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-buten-1-yl)cyclopentyl)-, (5Z)-
    • (5Z ,13E )-(9S,11R,15R )-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid
    • (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-3,5-DIHYDROXY-2-((E)-(3R*)-3-HYDROXY-4-((.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)OXY)-1-BUTENYL)CYCLOPENTYL)-5-HEPTENOATE
    • Fluprostenol 10 mg/mL in ethanol
    • CHEBI:60782
    • (5Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-(trifluoromethyl)phenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
    • FLUPROSTENOL [MI]
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTENYL)CYCLOPENTYL)-(1.ALPHA.(Z),2.BETA.(1E,3R*),3.ALPHA.,5.ALPHA.)-,(+/-)-
    • [1R-[1alpha(Z),2beta(1E,3R*),3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid
    • rac-(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoic acid
    • travoprost acid
    • ICI-81008
    • (+/-)-Fluprostenol
    • BDBM50206025
    • MS-28380
    • ICI 80,008 FREE ACID
    • Q27077691
    • CAS-40666-16-8
    • Fluprostenolum [INN-Latin]
    • Fluprostenol, (+)-
    • IDI1_033806
    • BT176360
    • [3H]-(+)-fluprostenol
    • HMS3648H08
    • MEH3MCE8X1
    • 358S7VUE5N
    • CHEMBL1201379
    • ICI-80008 FREE ACID
    • Fluoprostenol
    • SR-01000946504-1
    • GTPL1940
    • 54276-17-4
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic Acid
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid
    • (+/-)-16-(3-Trifluoromethylphenoxy)tetranorprostaglandin F2alpha
    • SR-01000946504
    • 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-4-(3-(TRIFLUOROMETHYL)PHENOXY)-1-BUTEN-1-YL)CYCLOPENTYL)-, (5Z)-REL-
    • AL-5848
    • Fluprostenol [INN:BAN]
    • travoprost free acid
    • 40666-16-8
    • NCGC00160386-05
    • DTXSID7046122
    • G90905
    • (A+/-)-Fluprostenol
    • DA-68970
    • MDL: MFCD03427566
    • Inchi: 1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
    • InChI Key: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
    • SMILES: FC(C1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)(F)F

Computed Properties

  • Exact Mass: 458.192
  • Monoisotopic Mass: 458.192
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 107A^2

Experimental Properties

  • Color/Form: Colorless oily liquid
  • Density: 1.335
  • Melting Point: Not available
  • Boiling Point: 608 °C at 760 mmHg
  • Flash Point: 321.5 °C
  • Refractive Index: 1.575
  • PSA: 107.22000
  • LogP: 3.56040
  • Color/Form: 10 mg/mL in ethanol
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Fluprostenol Security Information

Fluprostenol Pricemore >>

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Fluprostenol Related Literature

Additional information on Fluprostenol

Introduction to Fluprostenol (CAS No 40666-16-8)

Fluprostenol, a synthetic compound with the chemical formula CAS No 40666-16-8, is a derivative of prostaglandin that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of prostaglandin analogs, which are widely recognized for their diverse biological activities. Fluprostenol has been extensively studied for its potential therapeutic applications, particularly in the management of respiratory and urological conditions.

The mechanism of action of Fluprostenol is primarily centered around its interaction with prostaglandin receptors, particularly the EP2 and EP3 receptors. These receptors are involved in various physiological processes, including smooth muscle contraction and relaxation, inflammation, and pain modulation. By selectively binding to these receptors, Fluprostenol exerts its pharmacological effects, making it a promising candidate for treating conditions characterized by abnormal smooth muscle activity.

Recent research has highlighted the potential applications of Fluprostenol in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Studies have demonstrated that Fluprostenol can attenuate airway inflammation and improve lung function by modulating the release of inflammatory mediators. Additionally, its ability to relax bronchial smooth muscles makes it an attractive option for managing bronchoconstriction in patients with respiratory disorders.

In urological medicine, Fluprostenol has shown promise in the management of interstitial cystitis (IC), a chronic condition characterized by bladder pain and urinary urgency. Preclinical studies have indicated that Fluprostenol can reduce bladder inflammation and improve bladder capacity by acting on prostaglandin receptors within the bladder wall. These findings have prompted further investigation into its clinical efficacy in human patients.

The pharmacokinetic profile of Fluprostenol is another area of interest. Unlike some prostaglandin analogs, which exhibit rapid degradation in vivo, Fluprostenol has a longer half-life, allowing for less frequent dosing. This property enhances patient compliance and reduces the burden of administration. Furthermore, its solubility profile makes it suitable for various routes of administration, including oral and intravenous formulations.

Advanced computational modeling techniques have been employed to understand the molecular interactions between Fluprostenol and its target receptors. These studies have provided valuable insights into the compound's binding affinity and selectivity, which are critical factors in drug design. By optimizing these interactions, researchers aim to develop more potent and selective prostaglandin analogs with improved therapeutic profiles.

Emerging evidence also suggests that Fluprostenol may have neuroprotective properties. In preclinical models of neurodegenerative diseases, such as Alzheimer's disease, Fluprostenol has been shown to reduce neuronal damage and enhance cognitive function. While further research is needed to validate these findings in humans, they open up new avenues for exploring the therapeutic potential of this compound.

The synthesis and purification of Fluprostenol are complex processes that require stringent quality control measures. Advanced synthetic methodologies have been developed to ensure high purity and yield, which are essential for pharmaceutical applications. These methods include chromatographic techniques and crystallization processes that minimize impurities and enhance the overall quality of the final product.

Regulatory agencies have stringent guidelines for the approval of new pharmaceutical compounds like Fluprostenol. Clinical trials are conducted to evaluate their safety and efficacy before they can be approved for human use. These trials involve multiple phases, starting from small-scale studies in healthy volunteers to large-scale trials in patients with specific conditions.

The future directions of research on Fluprostenol are promising. Ongoing studies aim to explore its potential in treating a broader range of conditions, including cardiovascular diseases and inflammatory disorders. Additionally, researchers are investigating novel delivery systems that could enhance the bioavailability and targeted action of Fluprostenol.

In conclusion, Fluprostenol (CAS No 40666-16-8) is a multifaceted compound with significant therapeutic potential in various medical fields. Its ability to modulate prostaglandin receptors makes it an effective treatment option for respiratory and urological conditions. With ongoing research uncovering new applications and mechanisms of action, Fluprostenol is poised to play a crucial role in future medical advancements.

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